

# Application Notes and Protocols: Cu<sub>2</sub>SnS<sub>3</sub> Nanocrystals in Thermoelectric Devices

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## Compound of Interest

Compound Name: CuKts

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## Introduction

Copper tin sulfide (Cu<sub>2</sub>SnS<sub>3</sub> or CTS) has emerged as a promising p-type thermoelectric material due to its composition from earth-abundant, low-cost, and non-toxic elements.<sup>[1][2]</sup> Its favorable electronic structure and intrinsically low thermal conductivity make it a compelling candidate for waste heat recovery applications.<sup>[3]</sup> Nanostructuring of CTS further enhances its thermoelectric performance by enabling the manipulation of phonon and electron transport properties, a concept often referred to as "phonon-glass-electron-crystal".<sup>[4]</sup> This document provides detailed application notes on CTS nanocrystals in thermoelectric devices, summarizing key performance data and outlining experimental protocols for their synthesis and characterization.

## Thermoelectric Properties of Cu<sub>2</sub>SnS<sub>3</sub> Nanocrystals

The performance of a thermoelectric material is evaluated by the dimensionless figure of merit, ZT, defined as  $ZT = (S^2\sigma T)/\kappa$ , where S is the Seebeck coefficient,  $\sigma$  is the electrical conductivity, T is the absolute temperature, and  $\kappa$  is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. Various strategies, including doping, nanostructuring, and blending, have been employed to enhance the ZT of CTS.

## Data Presentation: Thermoelectric Performance of CTS-based Materials

The following table summarizes the key thermoelectric properties of various  $\text{Cu}_2\text{SnS}_3$ -based materials from recent literature. This allows for a clear comparison of the effects of different synthetic and processing strategies.

Material System	Synthesis & Processing	Seebeck Coefficient (S) ( $\mu\text{V/K}$ )	Electric Conductivity ( $\sigma$ ) ( $\text{S/m}$ )	Thermal Conductivity ( $\kappa$ ) ( $\text{W/mK}^2$ )	Power Factor (PF) ( $\mu\text{W/mK}$ )	Max. ZT	Temperature (K)
Undoped CTS	Mechanical Alloying + SPS (12 nm grain size)	~100 (RT)	-	Increases with decreasing grain size	-	~0.4	650
Undoped CTS	Mechanical Alloying + SPS (37 nm grain size)	~160 (RT)	-	Decreases with increasing grain size	-	<0.4	650
Ag-doped CTS (Cu <sub>2</sub> Ag <sub>0.15</sub> Sn <sub>0.85</sub> S <sub>3</sub> )	Mechanical Alloying + SPS	-	-	-	~1280	~0.8	723
Ag-doped CTS (Cu <sub>2</sub> Ag <sub>0.125</sub> Sn <sub>0.87</sub> S <sub>5</sub> S <sub>3</sub> )	Mechanical Alloying + SPS	-	-	Lower than x=0.15 sample	~800	~0.8	723

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Zn-doped	Vacuum						
CTS	Melting +						
(Cu <sub>2</sub> Sn <sub>0.8</sub> <sub>0.15</sub> S <sub>3</sub> )	Hot	~117.3	-	-	~84	~0.6	723
	Press						
Blended							
CTS (9:1							
wt% of	Wet						
Cu <sub>2</sub> Sn <sub>0.8</sub> <sub>0.15</sub> S <sub>3</sub>	Chemical Synthesis	-	-	0.3 - 1.0	-	0.64	670
and	S						
Cu <sub>2</sub> Sn <sub>0.9</sub> <sub>0.1</sub> S <sub>3</sub> )							
CTS-							
CuCo <sub>2</sub> S <sub>4</sub>							
Nanocom							
posite (5 mol%	-	-	-	-0.5	~1000	~0.83	773
CuCo <sub>2</sub> S <sub>4</sub>							
)							

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Note: "RT" refers to Room Temperature. SPS stands for Spark Plasma Sintering. The values presented are the maximum or representative values reported in the cited literature.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and fabrication of high-performance thermoelectric devices based on CTS nanocrystals. The following protocols are synthesized from established methods in the literature.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Protocol 1: Synthesis of Cu<sub>2</sub>SnS<sub>3</sub> Nanocrystals via Hot-Injection Method

This method allows for good control over the size and morphology of the nanocrystals.

**Materials:**

- Copper(I) chloride (CuCl)
- Tin(IV) chloride pentahydrate ( $\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$ )
- Elemental sulfur (S)
- Oleylamine (OAm)
- 1-Dodecanethiol (DDT)
- Toluene
- Ethanol

**Procedure:**

- Precursor Preparation: In a three-neck flask, dissolve CuCl and  $\text{SnCl}_4 \cdot 5\text{H}_2\text{O}$  in OAm under vacuum at 120 °C for 30 minutes to form a clear solution.
- Sulfur Precursor: In a separate flask, dissolve elemental sulfur in OAm at 180 °C.
- Injection: Rapidly inject the hot sulfur-OAm solution into the metal precursor solution.
- Growth: Maintain the reaction temperature at 220-280 °C for a specific duration (e.g., 30-60 minutes) to allow for nanocrystal growth. The reaction time influences the final size of the nanocrystals.
- Purification:
  - Cool the reaction mixture to room temperature.
  - Add an excess of ethanol to precipitate the nanocrystals.
  - Centrifuge the mixture to collect the nanocrystals.
  - Wash the collected nanocrystals multiple times with a mixture of toluene and ethanol to remove residual reactants and ligands.

- Dry the purified nanocrystals under vacuum.

## Protocol 2: Fabrication of a Bulk Thermoelectric Device from CTS Nanocrystals

This protocol describes the consolidation of synthesized nanocrystals into a dense bulk material suitable for thermoelectric measurements and device fabrication.

Materials:

- Synthesized Cu<sub>2</sub>SnS<sub>3</sub> nanocrystals
- Graphite die and punches for Spark Plasma Sintering (SPS)

Procedure:

- Loading: Load the dried CTS nanocrystal powder into a graphite die.
- Spark Plasma Sintering (SPS):
  - Place the die into the SPS chamber.
  - Apply a uniaxial pressure (e.g., 50-80 MPa).
  - Heat the sample to a sintering temperature of 600-750 °C with a rapid heating rate (e.g., 100 °C/min).
  - Hold at the sintering temperature for a short duration (e.g., 5-10 minutes) to promote densification while minimizing grain growth.[1][6]
  - Cool the sample down to room temperature.
- Sample Preparation:
  - Remove the densified pellet from the die.
  - Polish the surfaces of the pellet to ensure good electrical and thermal contact for measurements.

- Cut the pellet into desired dimensions for characterization.

## Protocol 3: Characterization of Thermoelectric Properties

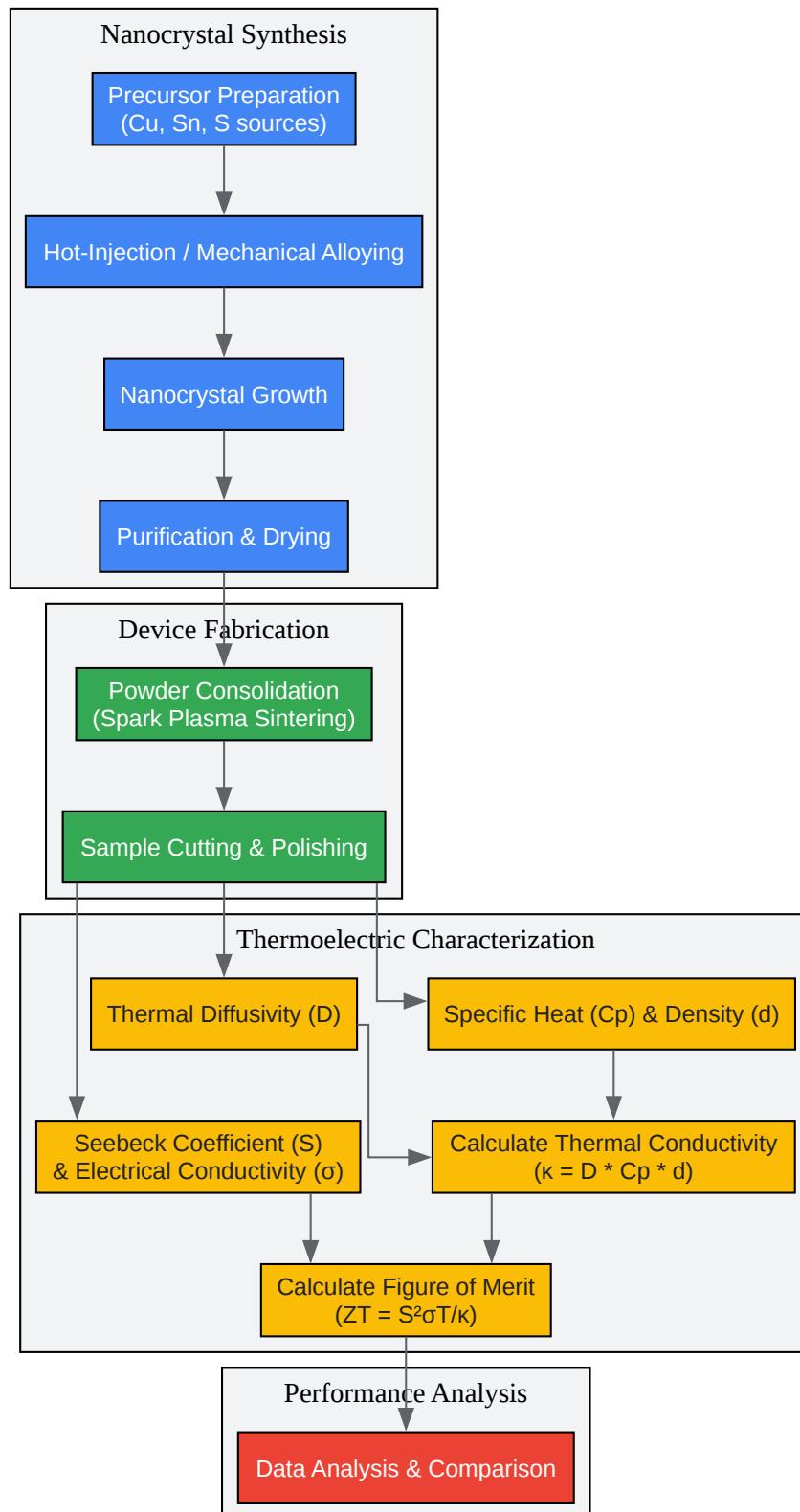
Procedure:

- Seebeck Coefficient and Electrical Conductivity:
  - Measure the Seebeck coefficient (S) and electrical resistivity ( $\rho$ ) simultaneously using a commercially available system (e.g., Linseis LSR-3) over a desired temperature range (e.g., 300-800 K).[\[5\]](#) The electrical conductivity ( $\sigma$ ) is the reciprocal of resistivity ( $\sigma = 1/\rho$ ).
- Thermal Diffusivity:
  - Measure the thermal diffusivity (D) using the laser flash method (e.g., Linseis LFA 1000).[\[5\]](#)
- Specific Heat Capacity:
  - Measure the specific heat capacity ( $C_p$ ) using a differential scanning calorimeter (DSC).
- Density:
  - Measure the density (d) of the sintered pellet using the Archimedes method.[\[5\]](#)
- Thermal Conductivity Calculation:
  - Calculate the total thermal conductivity ( $\kappa$ ) using the formula:  $\kappa = D * C_p * d$ .[\[5\]](#)
- Figure of Merit (ZT) Calculation:
  - Calculate the ZT value at each temperature point using the measured S,  $\sigma$ , and  $\kappa$  values.

## Mandatory Visualizations

## Experimental Workflow for CTS Thermoelectric Material

The following diagram illustrates the typical workflow from the synthesis of  $\text{Cu}_2\text{SnS}_3$  nanocrystals to the characterization of their thermoelectric properties.

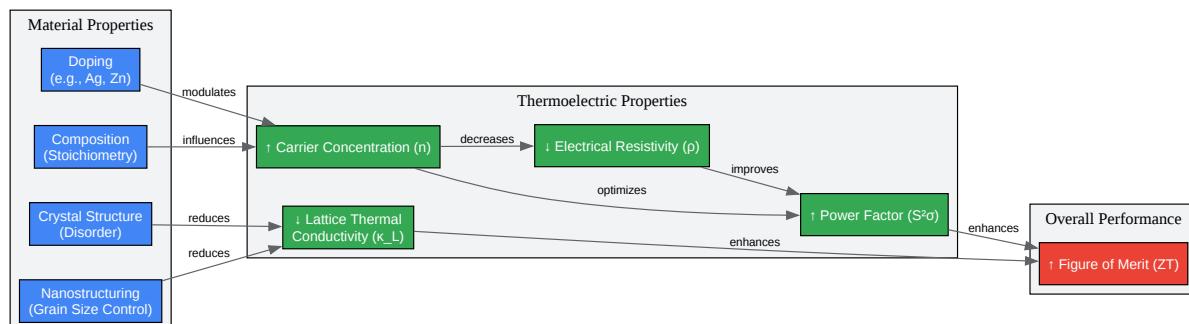


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Caption: Workflow for CTS thermoelectric material development.

## Relationship between Material Properties and Thermoelectric Performance

This diagram illustrates how various material parameters of  $\text{Cu}_2\text{SnS}_3$  nanocrystals influence their key thermoelectric properties, ultimately determining the figure of merit (ZT).

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Caption: Influence of material properties on ZT.

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